molecular formula C10H13N5O4 B14169066 Adenine, 9-beta-D-ribopyranosyl- CAS No. 18031-28-2

Adenine, 9-beta-D-ribopyranosyl-

Cat. No.: B14169066
CAS No.: 18031-28-2
M. Wt: 267.24 g/mol
InChI Key: PIYAXTGSPRHBFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adenine, 9-beta-D-ribopyranosyl-, can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions to form the glycosidic bond. Another method includes the use of protected ribose derivatives, which are then deprotected to yield the final product .

Industrial Production Methods

Industrial production of adenosine typically involves fermentation processes using microorganisms such as Streptomyces antibioticus. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Adenine, 9-beta-D-ribopyranosyl-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenine, 9-beta-D-ribopyranosyl-, has a wide range of scientific research applications:

Mechanism of Action

Adenine, 9-beta-D-ribopyranosyl-, exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including modulation of neurotransmitter release, vasodilation, and regulation of cardiac function. The binding of adenosine to its receptors can lead to the activation or inhibition of downstream signaling pathways, depending on the receptor subtype .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer processes. Its ability to modulate various physiological functions makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

18031-28-2

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

PIYAXTGSPRHBFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

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